molecular formula C17H17FN2O3S B2511989 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide CAS No. 1903236-48-5

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide

Cat. No.: B2511989
CAS No.: 1903236-48-5
M. Wt: 348.39
InChI Key: UUELHFQRUYQLMM-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide is a compound of significant interest due to its diverse applications across fields such as chemistry, biology, medicine, and industry. This article delves into the preparation, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide involves multiple steps starting from precursor chemicals. A common synthetic route might involve the condensation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine with a suitable ethylating agent to form the desired intermediate. This intermediate is then reacted with 3-methylthiophene-2-carboxylic acid chloride to yield the final product. Reaction conditions typically require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized for yield and purity. This involves large-scale reactors and possibly continuous flow systems to maintain consistent reaction conditions. Techniques such as recrystallization and chromatography are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, potentially modifying the thiophene ring or the oxazepine moiety, producing a variety of oxidized derivatives.

  • Reduction: Reduction reactions could target the oxo group, leading to the formation of hydroxylated products.

  • Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

  • Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: Use of nucleophiles like thiols, amines, or other halides in polar solvents.

Major Products

The major products formed depend on the reaction type. Oxidation might yield hydroxylated or carbonyl derivatives, while reduction could lead to alcohol derivatives. Substitution reactions can introduce diverse groups onto the molecular framework.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structure and reactivity, making it a valuable precursor in synthesizing novel materials.

Biology

Biologically, it can interact with specific enzymes or receptors, providing insights into metabolic pathways or drug-receptor interactions.

Medicine

In medicine, its potential therapeutic properties are explored. It may act as an inhibitor for certain enzymes, thus serving as a lead compound in drug development.

Industry

In industry, it could be used in the synthesis of advanced materials or as a catalyst in specialized chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. It may bind to these targets, altering their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, or covalent bonds.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiophene-2-carboxamide

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide

Unique Features

Compared to similar compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide may exhibit distinct reactivity due to the presence of the fluorine atom, affecting its binding affinity and selectivity in biological systems. This uniqueness enhances its potential as a lead compound in various research applications.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-11-4-7-24-16(11)17(22)19-5-6-20-9-12-8-13(18)2-3-14(12)23-10-15(20)21/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUELHFQRUYQLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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